2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone
Description
Properties
IUPAC Name |
2-[3-[(4-methylphenyl)methylsulfonyl]indol-1-yl]-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S/c1-17-6-8-18(9-7-17)16-29(26,27)21-14-24(20-5-3-2-4-19(20)21)15-22(25)23-10-12-28-13-11-23/h2-9,14H,10-13,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQGEZKICMRWHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone is a synthetic derivative of indole that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and COX inhibitory activities, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It exhibits a white solid form with a melting point of approximately 138-139°C and a yield of 63% in synthesis processes . The compound's solubility and stability under various conditions are crucial for its biological activity.
Antimicrobial Activity
Recent studies have reported that derivatives of similar structures exhibit significant antimicrobial properties. For instance, compounds derived from sulfonyl phenyl indoles have shown effectiveness against various bacterial strains, including MRSA, E. coli, K. pneumoniae, and P. aeruginosa.
Table 1: Antimicrobial Efficacy of Indole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 7g | MRSA | 0.5 µg/mL |
| 7g | E. coli | 0.8 µg/mL |
| 7g | K. pneumoniae | 0.6 µg/mL |
| 7g | P. aeruginosa | 0.9 µg/mL |
These findings indicate that the compound may possess similar antimicrobial properties, warranting further investigation into its efficacy against specific pathogens.
Anti-inflammatory Activity
The anti-inflammatory potential of the compound has been evaluated through in vitro and in vivo studies. A related study demonstrated that certain indole derivatives exhibited significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes.
Table 2: COX Inhibition Data
| Compound | COX-1 Inhibition (IC50 µM) | COX-2 Inhibition (IC50 µM) | Selectivity Index (SI) |
|---|---|---|---|
| Indomethacin | 0.039 | 0.49 | 0.079 |
| Celecoxib | 14.80 | 0.05 | 296 |
| Test Compound | 10.32 | 0.11 | 93.81 |
The selectivity index indicates that the test compound may offer a favorable profile for targeting COX-2 over COX-1, potentially reducing side effects associated with non-selective COX inhibitors .
Case Studies
In a comprehensive study involving various indole derivatives, compounds similar to This compound were tested for their anti-inflammatory effects in vivo. Results showed that these compounds significantly reduced inflammation in animal models, achieving up to a 93% reduction compared to standard treatments like celecoxib and indomethacin.
Table 3: In Vivo Anti-inflammatory Activity
| Compound | Edema Inhibition (%) at 6h |
|---|---|
| Control | 0 |
| Indomethacin | 96.6 |
| Celecoxib | 94.7 |
| Test Compound | 92 |
Molecular Modeling Studies
Molecular docking studies have been conducted to understand the binding interactions of the compound with COX-2 enzymes at the molecular level. These studies suggest that the presence of the sulfonyl group enhances binding affinity, which correlates with the observed biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Benzyl Substituents
The benzylsulfonyl group at position 3 of the indole ring is a critical structural feature. Modifications to this group significantly alter molecular properties:
Key Observations :
- Electron Effects : The 4-chloro substituent (electron-withdrawing) may increase reactivity at the sulfonyl group compared to the electron-donating 4-methyl group.
- Lipophilicity : The 4-methyl group offers moderate lipophilicity, favoring passive diffusion across biological membranes, while the trifluoromethyl group increases logP, enhancing membrane penetration but risking off-target interactions.
Analogues with Modified Functional Groups
Acetamide Derivatives (Non-morpholino)
- Example: 2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide (C24H21FN2O4S, MW 452.5) replaces the morpholinoethanone with an acetamide group.
- Thiazole-containing analogue : 2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide (C21H19N3O3S2, MW 425.5) introduces a thiazole ring, which may enhance π-π stacking interactions in biological targets .
Morpholinoethyl-Indole Derivatives
- Example: 5-Hydroxy-1-(2-morpholinoethyl)-1H-indol-3-ylmethanone features a morpholinoethyl chain instead of morpholinoethanone.
Q & A
Q. What are the key synthetic pathways for 2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves sulfonylation of indole derivatives followed by coupling with morpholine-containing reagents. For example:
- Step 1: Sulfonylation of 1H-indole using 4-methylbenzylsulfonyl chloride under basic conditions (e.g., NaH/DMF) .
- Step 2: Alkylation or acylation at the indole nitrogen using morpholino-based electrophiles (e.g., chloroethyl morpholine derivatives) .
- Yield Optimization: Reaction temperature (60–80°C), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 for sulfonyl chloride) are critical. Lower yields (<50%) occur with competing side reactions (e.g., over-sulfonylation) .
Q. How is structural characterization of this compound performed, and what analytical techniques are essential for validation?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H-NMR: Peaks at δ 7.2–8.1 ppm (indole aromatic protons), δ 4.3 ppm (methylene adjacent to sulfonyl), and δ 3.6–3.8 ppm (morpholine protons) .
- ¹³C-NMR: Carbonyl resonance at ~170 ppm (morpholinoethanone) and sulfonyl-linked carbons at ~55 ppm .
- Mass Spectrometry (HR-ESI-MS): Exact mass confirmation (e.g., [M+H]+ = 427.15 g/mol) to validate molecular formula .
- X-ray Crystallography: Resolves sulfonyl-indole torsion angles and morpholine ring conformation .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Hazard Classification: Acute toxicity (Category 4 for oral/dermal/inhalation) necessitates gloves, fume hoods, and PPE .
- First Aid: Immediate rinsing for skin contact; medical consultation required for ingestion/inhalation .
Advanced Research Questions
Q. How do structural modifications (e.g., sulfonyl group substitution) impact bioactivity or binding affinity in target proteins?
Methodological Answer:
- SAR Studies: Replace the 4-methylbenzylsulfonyl group with electron-withdrawing (e.g., nitro) or bulky groups (e.g., naphthyl) to assess steric/electronic effects on receptor binding.
- Case Study: Analogues with 4-fluorophenylsulfonyl groups showed enhanced kinase inhibition due to improved hydrophobic interactions .
Q. What crystallographic data exist for this compound, and how do conformational differences affect its reactivity?
Methodological Answer:
- X-ray Data: The sulfonyl group adopts a near-orthogonal angle (~85°) relative to the indole plane, reducing steric hindrance for nucleophilic attack at the morpholino carbonyl .
- Reactivity Implications: Planar conformations (observed in solution via NMR) may favor electrophilic substitution at the indole C-2 position .
Q. How can contradictory data on synthetic yields or bioactivity be resolved through experimental redesign?
Methodological Answer:
- Case Example: Discrepancies in yield (40% vs. 70%) for sulfonylation steps may arise from residual moisture in DMF. Use of molecular sieves or anhydrous conditions improves reproducibility .
- Bioactivity Variability: Standardize assay conditions (e.g., cell line passage number, solvent controls) to mitigate false negatives/positives .
Q. What computational methods (e.g., DFT, molecular docking) are suitable for predicting the compound’s interactions with biological targets?
Methodological Answer:
- Docking Studies: Use AutoDock Vina with crystal structures of target enzymes (e.g., COX-2) to map sulfonyl-morpholine interactions .
- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to predict electron density at the carbonyl group, correlating with nucleophilic susceptibility .
Q. What stability challenges arise in long-term storage, and how can degradation products be characterized?
Methodological Answer:
- Degradation Pathways: Hydrolysis of the sulfonyl group in humid conditions generates sulfonic acid byproducts .
- Analytical Mitigation: Accelerated stability testing (40°C/75% RH) with LC-MS monitoring (degradants at m/z 245 and 299) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
